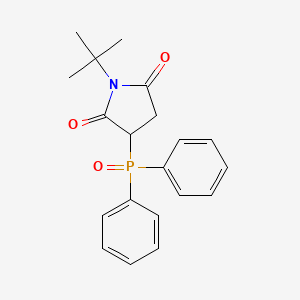![molecular formula C11H11NO6 B14190677 N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid CAS No. 833485-53-3](/img/structure/B14190677.png)
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid: is a compound that features a furan ring attached to an acrylamide moiety, which is further linked to L-aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid typically involves the following steps:
Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylamide precursor under basic conditions to form the furan-2-yl acrylamide intermediate.
Coupling with L-Aspartic Acid: The furan-2-yl acrylamide is then coupled with L-aspartic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[3-(Furan-2-yl)acryloyl]-L-phenylalanyl-glycyl-glycine: Similar structure but with a different amino acid sequence.
3-(Furan-2-yl)acrylic acid: Lacks the aspartic acid moiety.
Ethyl 3-(Furan-2-yl)propanoate: Contains a propanoate group instead of the acrylamide moiety.
Uniqueness
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid is unique due to its combination of a furan ring, acrylamide moiety, and L-aspartic acid. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
特性
CAS番号 |
833485-53-3 |
|---|---|
分子式 |
C11H11NO6 |
分子量 |
253.21 g/mol |
IUPAC名 |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(4-3-7-2-1-5-18-7)12-8(11(16)17)6-10(14)15/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChIキー |
DEIHXMITDVTNIF-QMMMGPOBSA-N |
異性体SMILES |
C1=COC(=C1)C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1=COC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)

![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)










![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
